molecular formula C15H14O3 B3143545 2-[(4-Methylbenzyl)oxy]benzoic acid CAS No. 52803-45-9

2-[(4-Methylbenzyl)oxy]benzoic acid

Cat. No. B3143545
CAS RN: 52803-45-9
M. Wt: 242.27 g/mol
InChI Key: ROMNRINEOJSXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid moiety with a methylbenzyl group attached via an ether linkage . The compound contains a total of 33 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds .

Scientific Research Applications

Polyaniline Doping

  • Doping of Polyaniline: 2-[(4-Methylbenzyl)oxy]benzoic acid, as a type of substituted benzoic acid, has been studied for doping polyaniline. This process involves mixing the benzoic acid with polyaniline in a solvent like 1-methyl-2-pyrrolidone. The conductivity and stability of the resulting doped polyaniline salts have been explored, showing significant potential for applications in electronics and materials science (Amarnath & Palaniappan, 2005).

Structural and Metabolic Studies

  • Structural and Metabolic Analysis: Research has been conducted on the structural and metabolic characteristics of substituted benzoic acids, including this compound, using computational chemistry and NMR spectroscopy. This helps in understanding the physicochemical properties and metabolic pathways of such compounds (Ghauri et al., 1992).

Enzymatic Polymerization

  • Enzymatic Polymerization: Studies involving enzymatic oxidative polymerization have included derivatives of benzoic acid. These studies focus on the synthesis and characterization of polymers, exploring their potential applications in areas such as material science and bioengineering (Kumbul et al., 2015).

Synthetic Chemistry Applications

  • Synthesis and Characterization: Research has also been done on the synthesis and characterization of compounds derived from benzoic acids, which includes the study of thermal stability, conductivity, and band gap of various compounds. This is crucial for applications in synthetic chemistry and materials science (Kaya & Bilici, 2006).

Environmental and Safety Aspects

  • Environmental and Safety Studies: The environmental presence and safety aspects of benzoic acid and its derivatives are also a significant area of study. This includes their natural occurrence in foods, use as additives, and potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).

Photochemical Reactions

  • Photochemical Studies: Investigations into the photochemical reactions of benzoic acid derivatives, including this compound, have been conducted. This research is essential for understanding the chemical behavior of these compounds under various conditions, which has implications in fields like photochemistry and pharmaceuticals (Dai, Yu, Liu, & Su, 2016).

Mechanism of Action

The mechanism of action of “2-[(4-Methylbenzyl)oxy]benzoic acid” is not specified in the available literature. The effects of this compound would depend on its specific interactions with biological systems, which are currently unknown .

Safety and Hazards

While specific safety and hazard data for “2-[(4-Methylbenzyl)oxy]benzoic acid” is not available, benzoic acid derivatives can potentially cause skin irritation, serious eye damage, and specific target organ toxicity .

properties

IUPAC Name

2-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMNRINEOJSXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methylbenzyl)oxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylbenzyl)oxy]benzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(4-Methylbenzyl)oxy]benzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(4-Methylbenzyl)oxy]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[(4-Methylbenzyl)oxy]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(4-Methylbenzyl)oxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.